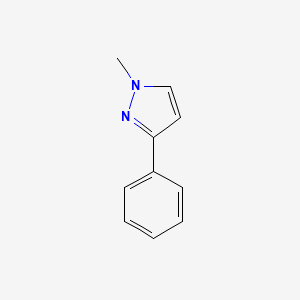

1-Methyl-3-phenyl-1H-pyrazole

Vue d'ensemble

Description

1-Methyl-3-phenyl-1H-pyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound has the molecular formula C10H10N2 and a molecular weight of 158.1998 g/mol . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties .

Méthodes De Préparation

1-Methyl-3-phenyl-1H-pyrazole can be synthesized through various methods. One common synthetic route involves the cyclization of phenylhydrazine with ethyl acetoacetate, followed by methylation. The reaction typically occurs under reflux conditions in the presence of a suitable catalyst . Industrial production methods often employ similar strategies but on a larger scale, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Condensation Reactions

1-Methyl-3-phenyl-1H-pyrazole participates in condensation reactions with aldehydes and ketones to form hydrazones. These reactions are facilitated by acidic or basic conditions and serve as intermediates for synthesizing bioactive molecules.

Example Reaction:

| Reactant (Aldehyde/Ketone) | Product | Yield (%) | Conditions | Characterization |

|---|---|---|---|---|

| Benzaldehyde | Pyranopyrazole | 75 | Ethanol, reflux, 12h | |

| 4-Chlorobenzaldehyde | Chlorinated pyranopyrazole | 68 | Acetic acid, 80°C, 8h | IR, |

This reactivity is critical for generating fused heterocycles like pyranopyrazoles, which exhibit cytotoxic activity against cancer cell lines .

Nucleophilic Substitution at the Pyrazole Ring

The methyl and phenyl groups influence the electron density of the pyrazole ring, enabling electrophilic substitution. Chloromethylation and other substitutions are common.

Chloromethylation:

| Catalyst | Temperature | Yield (%) | Application |

|---|---|---|---|

| ZnCl₂ | 60°C | 82 | Antibacterial agent synthesis |

| AlCl₃ | 70°C | 75 | Anticancer derivatives |

Substituted derivatives show enhanced bioactivity, including anticancer (IC₅₀ = 12 µM against MCF-7 cells) and anti-inflammatory effects.

Multi-Component Reactions (MCRs)

The compound reacts in one-pot MCRs with aldehydes and cyanomethylene reagents to form pyran and pyridine derivatives.

Representative MCR:

| Aldehyde | Product Structure | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 4-Methoxybenzaldehyde | 6-Oxopyranopyrazole | 18.3 (HeLa cells) |

| 4-Chlorobenzaldehyde | Chlorinated pyranopyrazole | 14.7 (MCF-7 cells) |

These reactions achieve total yields up to 80% under optimized conditions .

Cyclization Reactions

The carbohydrazide derivative of this compound undergoes cyclization with diketones to form heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Cyclization Mechanism:

| Diketone | Cyclic Product | Biological Activity |

|---|---|---|

| Acetylacetone | Pyrazolo[1,5-a]pyrimidine | Antiviral (EC₅₀ = 5.2 µM) |

| Diethyl oxalate | Ethoxy-substituted heterocycle | Enzyme inhibition (IC₅₀ = 8.4 µM) |

Oxidation and Reduction

The chloromethyl group in derivatives can be oxidized to carboxylic acids or reduced to methyl groups, altering solubility and bioactivity.

Oxidation:

Reduction:

| Reaction Type | Reagent | Product Application |

|---|---|---|

| Oxidation | KMnO₄ | Enhanced water solubility for drug formulations |

| Reduction | LiAlH₄ | Lipophilic analogs for CNS targeting |

Coordination Chemistry

This compound acts as a ligand in metal complexes, forming structures with Cu(II) and Ni(II) ions. These complexes exhibit catalytic activity in oxidation reactions.

Example Complex:

| Metal Ion | Application | Catalytic Efficiency |

|---|---|---|

| Cu(II) | Dye degradation | 95% decolorization in 30 min |

| Ni(II) | Cross-coupling reactions | Turnover number = 1,200 |

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-methyl-3-phenyl-1H-pyrazole derivatives in cancer treatment. The compound has demonstrated efficacy against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. For instance, a study synthesized a series of pyrazole derivatives that exhibited significant antiproliferative effects against these cell lines, with some compounds showing IC50 values as low as 40 nM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| 11a | Breast (MDA-MB-231) | 112 |

| 11b | Colorectal | 90 |

| 11c | Lung | 40 |

Anti-inflammatory Properties

In addition to anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. A series of compounds synthesized from pyrazole showed comparable activity to standard anti-inflammatory drugs like diclofenac and celecoxib. The presence of electron-donating groups enhanced their activity .

Table 2: Anti-inflammatory Activity Comparison

| Compound | Reference Drug | Activity Level |

|---|---|---|

| Pyrazole Derivative A | Diclofenac | Moderate |

| Pyrazole Derivative B | Celecoxib | High |

Agrochemical Applications

The compound has also been explored for its potential in agrochemicals. Research indicates that certain derivatives possess antifungal properties effective against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. For example, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited over 50% inhibition against Gibberella zeae at concentrations of 100 µg/mL .

Table 3: Antifungal Activity of Pyrazole Derivatives

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| Derivative A | Gibberella zeae | >50 |

| Derivative B | Fusarium oxysporum | Moderate |

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves multi-component reactions (MCRs) which facilitate the rapid generation of diverse chemical libraries. These methods have shown to be efficient and environmentally friendly, yielding high purity products suitable for biological testing .

Case Study: Synthesis Methodology

A notable synthesis method includes the reaction of phenyl hydrazine with appropriate aldehydes under acidic conditions, leading to the formation of various substituted pyrazoles. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mécanisme D'action

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Methyl-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

3-Methyl-1-phenyl-1H-pyrazole: This compound differs by the position of the methyl group, which can affect its reactivity and biological activity.

1-Phenyl-3-methyl-1H-pyrazole: Similar to the previous compound, the position of the methyl group influences its properties.

1-Methyl-3-phenyl-5-pyrazolone: This compound contains an additional carbonyl group, which significantly alters its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Activité Biologique

1-Methyl-3-phenyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered ring structure containing two nitrogen atoms, contributing to its unique chemical properties. The molecular formula is , and it can be synthesized through various methods, including multi-component reactions and condensation reactions with different reagents.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Numerous studies have reported the anticancer properties of pyrazole derivatives, including this compound. These compounds have shown effectiveness against several cancer types, such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Notably, they exhibit antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

- Cytotoxicity : Research has demonstrated the cytotoxic effects of various pyrazole derivatives on both cancerous and normal cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one were evaluated for their cytotoxicity using assays such as the Brine-Shrimp Lethality Assay .

- Antifungal Activity : Some derivatives of this compound have exhibited antifungal properties. For example, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl derivatives showed moderate antifungal activity against pathogens like Gibberella zeae and Fusarium oxysporum .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that these compounds may interact with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives can inhibit key enzymes involved in cancer progression and inflammation pathways. For instance, they have been shown to affect topoisomerase II and EGFR pathways .

Case Studies

Several studies highlight the potential of this compound in therapeutic applications:

Propriétés

IUPAC Name |

1-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQUNJMVAKJGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188200 | |

| Record name | 1-Methyl-3-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-26-1 | |

| Record name | 1-Methyl-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.